Cas no 2138069-80-2 (8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol)
![8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol structure](https://www.kuujia.com/scimg/cas/2138069-80-2x500.png)
8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1156461
- 2138069-80-2
- 8-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol
- 8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol
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- Inchi: 1S/C13H20O/c1-11(2)13(14)9-7-12(8-10-13)5-3-4-6-12/h7,9,14H,1,3-6,8,10H2,2H3
- InChI Key: LOCZNGFPNZVHNP-UHFFFAOYSA-N
- SMILES: OC1(C(=C)C)C=CC2(CC1)CCCC2
Computed Properties
- Exact Mass: 192.151415257g/mol
- Monoisotopic Mass: 192.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 4
8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156461-2.5g |
8-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol |
2138069-80-2 | 2.5g |
$2379.0 | 2023-06-09 | ||
Enamine | EN300-1156461-5.0g |
8-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol |
2138069-80-2 | 5g |
$3520.0 | 2023-06-09 | ||
Enamine | EN300-1156461-0.25g |
8-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol |
2138069-80-2 | 0.25g |
$1117.0 | 2023-06-09 | ||
Enamine | EN300-1156461-0.5g |
8-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol |
2138069-80-2 | 0.5g |
$1165.0 | 2023-06-09 | ||
Enamine | EN300-1156461-10.0g |
8-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol |
2138069-80-2 | 10g |
$5221.0 | 2023-06-09 | ||
Enamine | EN300-1156461-0.1g |
8-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol |
2138069-80-2 | 0.1g |
$1068.0 | 2023-06-09 | ||
Enamine | EN300-1156461-1.0g |
8-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol |
2138069-80-2 | 1g |
$1214.0 | 2023-06-09 | ||
Enamine | EN300-1156461-0.05g |
8-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol |
2138069-80-2 | 0.05g |
$1020.0 | 2023-06-09 |
8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol Related Literature
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Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol
Exploring the Unique Properties and Applications of 8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol (CAS No. 2138069-80-2)
The compound 8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol (CAS No. 2138069-80-2) is a fascinating spirocyclic terpenoid derivative that has garnered significant attention in the fields of organic chemistry, fragrance development, and pharmaceutical research. Its unique spiro[4.5]decane core structure, combined with the prop-1-en-2-yl substituent and hydroxyl functional group, makes it a versatile building block for synthesizing complex molecules. Researchers are particularly interested in its potential as a chiral intermediate due to the stereocenter at the 8-position, which can influence the optical properties of derived compounds.
In recent years, the demand for spirocyclic compounds like 8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol has surged, driven by their applications in flavor and fragrance industries. The compound's woody, amber-like olfactory profile aligns with the growing consumer preference for sustainable and natural-inspired scent ingredients. Perfumers value its ability to impart longevity and diffusion in formulations, making it a candidate for premium niche fragrances. Moreover, its structural similarity to naturally occurring terpenoids allows it to blend seamlessly with botanical extracts, addressing the market trend toward clean beauty and green chemistry.
From a synthetic perspective, CAS 2138069-80-2 exemplifies the innovation in stereoselective synthesis. The spiro[4.5]decane scaffold presents intriguing challenges for chemists aiming to optimize yield and enantiomeric purity. Recent publications highlight catalytic methods to access this framework, including asymmetric hydrogenation and ring-closing metathesis—topics frequently searched in academic databases. These advancements resonate with the broader scientific community's focus on atom economy and catalytic efficiency, which are critical for sustainable manufacturing.
Beyond fragrances, 8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol has shown promise in medicinal chemistry. Its rigid spirocyclic core mimics bioactive motifs found in natural products, sparking investigations into its potential as a scaffold for drug discovery. Computational studies suggest that derivatives of this compound could interact with G-protein-coupled receptors (GPCRs), a hot topic in neuropharmacology and pain management research. While not a drug itself, its structural features align with queries about "terpenoid-based therapeutics" and "spirocyclic drug design," which trend in pharmaceutical forums.
The compound's stability under various pH conditions and thermal resistance also make it a candidate for material science applications. Researchers exploring bio-based polymers have noted its potential as a crosslinking agent or monomer due to the reactive hydroxyl and alkene groups. This intersects with the rising interest in renewable materials and circular economy solutions, frequently searched in engineering and environmental science contexts.
Analytical characterization of CAS 2138069-80-2 typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography—methods commonly queried by students and professionals alike. The compound’s spectral data serves as an educational reference for interpreting complex spin-spin coupling patterns in spiro systems, a recurring challenge in organic chemistry curricula.
In conclusion, 8-(Prop-1-en-2-yl)spiro[4.5]dec-6-en-8-ol exemplifies the convergence of multiple scientific disciplines. Its relevance to sustainable chemistry, fragrance innovation, and drug design ensures continued interest, mirrored by search trends for "spirocyclic terpenoids" and "green synthetic methods." As research progresses, this compound may unlock further applications, solidifying its role in both industrial and academic settings.
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